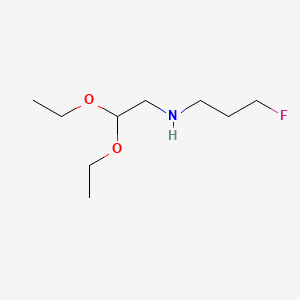
(2,2-Diethoxyethyl)(3-fluoropropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2-Diethoxyethyl)(3-fluoropropyl)amine is an organic compound with the molecular formula C9H20FNO2 It is a derivative of amine, characterized by the presence of both diethoxyethyl and fluoropropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Diethoxyethyl)(3-fluoropropyl)amine typically involves the reaction of 3-fluoropropylamine with 2,2-diethoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques such as distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(2,2-Diethoxyethyl)(3-fluoropropyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.
Substitution: The fluoropropyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.
Scientific Research Applications
(2,2-Diethoxyethyl)(3-fluoropropyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,2-Diethoxyethyl)(3-fluoropropyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,2-Diethoxyethyl)(3-chloropropyl)amine
- (2,2-Diethoxyethyl)(3-bromopropyl)amine
- (2,2-Diethoxyethyl)(3-iodopropyl)amine
Uniqueness
(2,2-Diethoxyethyl)(3-fluoropropyl)amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the reactivity, stability, and biological activity of the compound, making it a valuable molecule for various applications.
Properties
Molecular Formula |
C9H20FNO2 |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
N-(2,2-diethoxyethyl)-3-fluoropropan-1-amine |
InChI |
InChI=1S/C9H20FNO2/c1-3-12-9(13-4-2)8-11-7-5-6-10/h9,11H,3-8H2,1-2H3 |
InChI Key |
BNQDFLCTLHRQHT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CNCCCF)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















